N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide
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Overview
Description
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential modulator of biological pathways.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyano-2-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide
- N-(5-Cyano-2-methoxyphenyl)-2-(2-chlorophenyl)-4-methylpyrrolidine-1-carboxamide
Uniqueness
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The combination of cyano, methoxy, and fluorophenyl groups might confer specific properties, such as increased lipophilicity or altered electronic effects, making it distinct from similar compounds.
Properties
Molecular Formula |
C20H20FN3O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(5-cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H20FN3O2/c1-13-9-18(15-5-3-4-6-16(15)21)24(12-13)20(25)23-17-10-14(11-22)7-8-19(17)26-2/h3-8,10,13,18H,9,12H2,1-2H3,(H,23,25) |
InChI Key |
WUROPBXVCRJCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C(=O)NC2=C(C=CC(=C2)C#N)OC)C3=CC=CC=C3F |
Origin of Product |
United States |
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